Bis(4-nitrophenyl)arsinic acid
CAS No.: 7795-89-3
Cat. No.: VC17150812
Molecular Formula: C12H9AsN2O6
Molecular Weight: 352.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7795-89-3 |
|---|---|
| Molecular Formula | C12H9AsN2O6 |
| Molecular Weight | 352.13 g/mol |
| IUPAC Name | bis(4-nitrophenyl)arsinic acid |
| Standard InChI | InChI=1S/C12H9AsN2O6/c16-13(17,9-1-5-11(6-2-9)14(18)19)10-3-7-12(8-4-10)15(20)21/h1-8H,(H,16,17) |
| Standard InChI Key | OFIWPVOLQSHYPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
Bis(4-nitrophenyl)arsinic acid belongs to the family of diarylarsinic acids, distinguished by the presence of two nitro-substituted aromatic rings attached to a central arsenic atom. The compound’s exact mass is 411.98900 g/mol, with a polar surface area (PSA) of 147.40 Ų and a calculated octanol-water partition coefficient (LogP) of 1.54580, indicating moderate lipophilicity . The nitro groups at the 3-position of each phenyl ring contribute to its electron-withdrawing properties, influencing reactivity in substitution reactions.
Synthesis and Industrial Preparation
The synthesis of bis(4-nitrophenyl)arsinic acid was first documented in 1937 via the reaction of arsenic acid with 4-methoxy-3-nitrophenol under acidic conditions . Modern adaptations emphasize scalability and purity control, as exemplified by patented methods for structurally similar compounds like bis(4-nitrophenyl) carbonate .
Key Synthetic Steps
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Reactant Preparation: A mixture of 4-methoxy-3-nitrophenol, arsenic acid, and a catalyst (e.g., triethylamine) is dissolved in dichloromethane .
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Condensation Reaction: The solution is treated with a sodium hydroxide solution to deprotonate the phenolic groups, facilitating nucleophilic attack on the arsenic center .
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Workup and Purification: The crude product is washed with water to remove inorganic salts, followed by solvent distillation and recrystallization from methyl carbonate to achieve >99% purity .
Table 1: Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | ≤25°C | |
| Reaction Time | 2 hours | |
| Catalyst | Triethylamine | |
| Solvent | Dichloromethane | |
| Yield | 85–90% |
Physicochemical Properties
Bis(4-nitrophenyl)arsinic acid exhibits stability under ambient conditions but decomposes upon exposure to temperatures exceeding 300°C . Its high boiling point (644.2°C at 760 mmHg) and flash point (343.4°C) suggest suitability for high-temperature applications . The compound is sparingly soluble in water (2.1 g/L at 25°C) but dissolves readily in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .
Table 2: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 412.18300 g/mol | |
| Density | Not reported | — |
| Melting Point | >310°C (decomposition) | |
| LogP | 1.54580 | |
| PSA | 147.40 Ų |
Applications and Industrial Relevance
While direct applications of bis(4-nitrophenyl)arsinic acid are less documented, its structural analogs play critical roles in multiple domains:
Analytical Chemistry
The related compound (4-nitrophenyl)arsonic acid (CAS# 98-72-6) is employed as an ion chromatography reagent, suggesting potential niche uses for the bis-derivative in trace metal analysis or chelation therapy research .
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